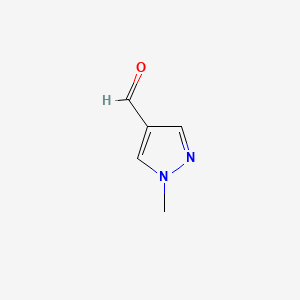

1-Methyl-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-7-3-5(4-8)2-6-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFZXSOYJVWTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341445 | |

| Record name | 1-Methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25016-11-9 | |

| Record name | 1-Methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25016-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-Methyl-1H-pyrazole-4-carbaldehyde

CAS Number: 25016-11-9

This technical guide provides an in-depth overview of 1-Methyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in chemical synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental methodologies, and an exploration of its relevance in medicinal chemistry.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in many pharmaceutically active compounds.[1][2][3] The aldehyde functional group at the 4-position makes it a versatile intermediate for a wide range of chemical transformations.[4]

Table 1: Chemical Identifiers and Computed Properties

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 25016-11-9 | [5][6][7][8][9] |

| Molecular Formula | C5H6N2O | [5][7][8] |

| Molecular Weight | 110.11 g/mol | [5][7] |

| IUPAC Name | 1-methylpyrazole-4-carbaldehyde | [5][8] |

| SMILES | CN1C=C(C=N1)C=O | [5] |

| InChI Key | MYFZXSOYJVWTBL-UHFFFAOYSA-N | [5][8] |

| EC Number | 627-692-2 | [5][7] |

| PubChem CID | 573117 | [5] |

| XLogP3-AA | -0.3 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 1 |[5] |

Experimental Protocols

2.1 Synthesis: The Vilsmeier-Haack Reaction

A common method for the formylation of electron-rich heterocyclic rings like pyrazoles is the Vilsmeier-Haack reaction.[10] This reaction introduces an aldehyde group onto the pyrazole ring system.

Detailed Methodology:

-

Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by reacting a phosphoryl halide, such as phosphoryl chloride (POCl₃), with a substituted amide, most commonly N,N-dimethylformamide (DMF).

-

Reaction: The substrate, a substituted pyrazole, is dissolved in the Vilsmeier reagent (a mixture of DMF and POCl₃).

-

Heating and Quenching: The reaction mixture is stirred, often with heating, for several hours to ensure complete formylation.

-

Work-up: The reaction is carefully quenched by pouring it onto crushed ice.

-

Neutralization and Isolation: The acidic mixture is neutralized with a base, such as sodium bicarbonate (NaHCO₃), leading to the precipitation of the solid product.

-

Purification: The crude product is filtered, washed with cold water, dried, and can be further purified by recrystallization from an appropriate solvent (e.g., DMF).

Caption: Vilsmeier-Haack Synthesis Workflow.

2.2 Analytical Characterization

The structure and purity of this compound are confirmed using standard spectroscopic techniques.

Table 2: Spectroscopic Data Summary

| Technique | Key Observations |

|---|---|

| ¹H NMR | Signals corresponding to the methyl protons, the aldehyde proton, and the two protons on the pyrazole ring are expected. Chemical shifts are typically reported in ppm relative to a standard like TMS.[11][12][13] |

| ¹³C NMR | Resonances for the methyl carbon, the carbonyl carbon of the aldehyde, and the three distinct carbons of the pyrazole ring would be observed.[12][13] |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the aldehyde group (typically around 1650-1700 cm⁻¹) is a key feature. C-H stretching and ring vibration bands are also present.[5][12][14] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the compound's molecular weight (m/z = 110.11) would be prominent, along with characteristic fragmentation patterns.[5][12] |

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its metabolic stability and ability to act as a versatile pharmacophore.[1][2] Pyrazole derivatives exhibit a wide spectrum of biological activities.

Key Therapeutic Areas:

-

Oncology: Many kinase inhibitors used in cancer therapy, such as Ruxolitinib and Axitinib, feature a pyrazole core.[1]

-

Anti-inflammatory: Pyrazole derivatives have been developed as potent anti-inflammatory agents, often by targeting enzymes like COX-2.[3][4]

-

Antimicrobial: Novel pyrazole compounds have shown significant activity against drug-resistant bacteria like MRSA.[1]

-

Antiviral: The pyrazole nucleus is a component of drugs developed to treat viral infections, including HIV.[1]

This compound serves as a crucial starting material for the synthesis of more complex pyrazole-containing molecules, enabling the exploration of new drug candidates in these and other therapeutic areas.[4]

Caption: Role in Drug Discovery Pipeline.

Safety and Handling

Hazard Identification: According to GHS classifications, this compound is considered hazardous.[5]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors or dust.[7] Store the compound in a cool, dry, and locked place.[7]

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 25016-11-9|this compound|BLD Pharm [bldpharm.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. 1-Methyl-1H-pyrazole-4-carboxaldehyde, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound | 25016-11-9 [chemicalbook.com]

- 10. epubl.ktu.edu [epubl.ktu.edu]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. 1-Methyl-1H-pyrazole-4-carboxaldehyde, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 1-Methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Methyl-1H-pyrazole-4-carbaldehyde (CAS No: 25016-11-9), a key intermediate in the synthesis of various pharmaceuticals.[1] The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Data

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a formyl (aldehyde) group at the 4-position.[2] Its structure lends it to a variety of chemical reactions, making it a valuable building block in organic synthesis.[2]

Summary of Physical Properties

The following table summarizes the key physical and chemical properties of this compound, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O | [3][4] |

| Molecular Weight | 110.11 g/mol | [2][3][5] |

| Appearance | White or colorless to yellow to orange powder, lump, or clear/viscous liquid. Low melting solid. | [1][6][7] |

| Melting Point | 29-34 °C | [1][2][7] |

| Boiling Point | 60-62 °C at 0.08 mmHg | [1][7] |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [1][7] |

| pKa | 0.17 ± 0.10 (Predicted) | [1] |

| Flash Point | > 230 °F (> 110 °C) | [1] |

| Storage Temperature | 2-8°C, Inert atmosphere, Refrigerator | [1][6] |

| Purity | ≥97%, ≥99% | [3][6] |

| Solubility | Soluble in DMF and DMSO. |

Experimental Protocols for Property Determination

While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in readily available literature, this section outlines the standard methodologies that are typically employed for such characterizations. These general procedures are fundamental in organic chemistry laboratories and are applicable to this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. For a compound like this compound, which can be a low melting solid, the capillary method is a standard procedure:

-

Sample Preparation : A small amount of the dried, powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus : The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath with a thermometer or a digital temperature sensor.

-

Heating : The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation : The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A narrow melting range (e.g., 0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. Since this compound has a relatively high boiling point at atmospheric pressure and may be sensitive to high temperatures, vacuum distillation is the preferred method for its purification and boiling point determination:

-

Apparatus Setup : A microdistillation or short-path distillation apparatus is assembled. This includes a distillation flask, a condenser, a receiving flask, and connections to a vacuum pump and a manometer.

-

Procedure : A small sample of the compound is placed in the distillation flask with a boiling chip or a magnetic stirrer. The system is evacuated to a specific, stable pressure (e.g., 0.08 mmHg).

-

Heating : The distillation flask is gently heated.

-

Observation : The temperature of the vapor that is in equilibrium with the distilling liquid is recorded. This is the boiling point at that specific pressure. The boiling point is typically reported with the corresponding pressure, for instance, "60-62 °C/0.08 mmHg".[1][7]

Density Measurement

For a liquid or a molten solid, density can be determined using a pycnometer or a digital density meter:

-

Pycnometer Method :

-

The mass of a clean, dry pycnometer (a small glass flask of a known volume) is accurately measured.

-

The pycnometer is filled with the liquid sample, and its mass is measured again. The temperature of the sample is recorded.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

-

Digital Density Meter : This instrument measures the density of a liquid based on the oscillation frequency of a U-shaped tube filled with the sample. It offers a rapid and highly accurate measurement.

Synthesis Workflow

This compound is commonly synthesized via the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1-methylpyrazole, using a Vilsmeier reagent, which is typically formed from a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Caption: Synthesis workflow for this compound.

This guide provides essential physical property data and outlines standard experimental methodologies relevant to this compound. This information is intended to assist researchers and scientists in their work with this versatile chemical intermediate.

References

- 1. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular structure, featuring a methylated pyrazole ring and a reactive aldehyde group, renders it a versatile building block for the synthesis of a wide array of more complex molecules, including novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in research and development.

Molecular Structure and Properties

This compound is characterized by a five-membered aromatic pyrazole ring, substituted with a methyl group at the N1 position and a formyl (aldehyde) group at the C4 position.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 25016-11-9[1] |

| Molecular Formula | C₅H₆N₂O[1] |

| SMILES | CN1C=C(C=N1)C=O[1] |

| InChI | InChI=1S/C5H6N2O/c1-7-3-5(4-8)2-6-7/h2-4H,1H3[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 110.11 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | EvitaChem |

| Melting Point | 29-34 °C | EvitaChem |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. | Smolecule |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The two most common methods are the Vilsmeier-Haack formylation of 1-methylpyrazole and the N-methylation of 1H-pyrazole-4-carbaldehyde.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[2] In this approach, 1-methylpyrazole is treated with the Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylpyrazole

-

Reagents and Equipment:

-

1-methylpyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Standard workup and purification apparatus (separatory funnel, rotary evaporator, chromatography columns)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

-

To this mixture, add 1-methylpyrazole dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Synthesis via N-Methylation of 1H-Pyrazole-4-carbaldehyde

An alternative route involves the direct methylation of the nitrogen atom of 1H-pyrazole-4-carbaldehyde. This method is particularly useful when the starting pyrazole aldehyde is readily available.

Experimental Protocol: N-Methylation of 1H-Pyrazole-4-carbaldehyde

-

Reagents and Equipment:

-

1H-pyrazole-4-carbaldehyde

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Aprotic solvent (e.g., acetone, acetonitrile, DMF)

-

Round-bottom flask with a magnetic stirrer

-

Standard workup and purification apparatus

-

-

Procedure:

-

Dissolve 1H-pyrazole-4-carbaldehyde in a suitable aprotic solvent in a round-bottom flask.

-

Add a base to the solution to deprotonate the pyrazole nitrogen.

-

Add the methylating agent (e.g., methyl iodide) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

After the reaction is complete, filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain this compound.

-

Synthesis Workflow Diagram

Caption: Synthetic routes to this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methyl protons, and the aldehyde proton. The two pyrazole ring protons will appear as singlets in the aromatic region. The methyl protons will appear as a singlet further upfield, and the aldehyde proton will be a characteristic singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde will have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1670-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. C-H stretching vibrations of the aromatic ring and the methyl group will also be present.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (110.11 g/mol ).[1] Fragmentation patterns typical for pyrazole derivatives and aldehydes would be observed, which can be useful for structural elucidation.[3]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The pyrazole nucleus is a common scaffold in many pharmaceutical drugs, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The aldehyde functional group provides a reactive handle for further chemical modifications, such as the formation of imines, oximes, and hydrazones, or its use in condensation reactions to build more complex heterocyclic systems.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause skin irritation, serious eye damage, and respiratory irritation.[1]

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and versatile reactivity make it an important tool for the development of novel compounds with potential therapeutic applications. This guide has provided a detailed overview of its properties, synthesis, and characterization to support its effective use in research and development endeavors.

References

Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic pathways for 1-Methyl-1H-pyrazole-4-carbaldehyde, a key building block in medicinal chemistry and materials science. The document provides a comparative analysis of different synthetic routes, detailed experimental protocols, and quantitative data to aid in the selection and optimization of the most suitable method for your research and development needs.

Introduction

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active compounds and functional materials.[1] Its pyrazole core is a prevalent scaffold in pharmaceuticals, known to interact with various biological targets, while the aldehyde functional group allows for a multitude of chemical transformations.[1] This guide focuses on the most common and effective methods for its synthesis, with a particular emphasis on the Vilsmeier-Haack reaction.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several methods. The most prominent and widely employed pathway is the Vilsmeier-Haack formylation of 1-methylpyrazole. Other notable methods include the formylation of a pre-functionalized pyrazole ring via organometallic intermediates.

Vilsmeier-Haack Formylation of 1-Methylpyrazole

The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group onto electron-rich heterocyclic rings like pyrazole.[2][3][4] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][5] This electrophilic reagent then attacks the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position for electrophilic substitution.

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of 1-Methylpyrazole.

Experimental Protocol:

A general procedure for the Vilsmeier-Haack formylation of a pyrazole derivative is as follows:

-

Vilsmeier Reagent Preparation: To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 6 equivalents) in a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, phosphorus oxychloride (POCl₃, 4 equivalents) is added dropwise at 0 °C.[6] The mixture is stirred for 10-15 minutes to allow for the formation of the Vilsmeier reagent.[6]

-

Reaction: 1-Methylpyrazole (1.0 equivalent) is then added to the prepared Vilsmeier reagent.[6]

-

Heating: The reaction mixture is heated to 80-120 °C and stirred for several hours (typically 2-4 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[5][6][7]

-

Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.[5]

-

Neutralization: The acidic solution is neutralized to a pH of approximately 7 with a saturated solution of sodium carbonate (Na₂CO₃) or another suitable base.[6]

-

Extraction: The aqueous layer is extracted multiple times with an appropriate organic solvent, such as chloroform or ethyl acetate.[6]

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.[7]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reagents | 1-Methylpyrazole, DMF, POCl₃ | [6][8] |

| Molar Ratio (Pyrazole:DMF:POCl₃) | 1 : 6 : 4 (general) | [6] |

| Temperature | 80 - 120 °C | [6][7] |

| Reaction Time | 2 - 10 hours | [5][7][9] |

| Yield | Good to Excellent | [7][9] |

Synthesis from Hydrazones via Vilsmeier-Haack Cyclization

An alternative and powerful approach involves the Vilsmeier-Haack reaction of hydrazones. In this pathway, a suitable hydrazone is cyclized in the presence of the Vilsmeier reagent to directly form the pyrazole-4-carbaldehyde ring system.[7][10][11] This method is particularly useful for constructing highly substituted pyrazoles.

Reaction Scheme:

Caption: Vilsmeier-Haack cyclization of a hydrazone.

Experimental Protocol:

The general procedure for the synthesis of pyrazole-4-carbaldehydes from hydrazones is as follows:

-

Vilsmeier Reagent Preparation: Phosphorus oxychloride (POCl₃, 3.0 mmol) is added dropwise to an ice-cold, stirred solution of the starting hydrazone (1.0 mmol) in anhydrous DMF (4 mL).[7]

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 4 hours.[7]

-

Work-up: The resulting mixture is poured onto crushed ice and neutralized with a dilute sodium hydroxide solution.[7] The mixture is often left standing overnight to allow for complete precipitation.[7]

-

Purification: The precipitate is collected by filtration, washed with water, and dried. Further purification is achieved by flash column chromatography using an ethyl acetate-petroleum ether mixture.[7]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reagents | Hydrazone, DMF, POCl₃ | [7] |

| Molar Ratio (Hydrazone:POCl₃) | 1 : 3 | [7] |

| Temperature | 80 - 90 °C | [7] |

| Reaction Time | 4 hours | [7] |

| Yield | Good | [7][11] |

Methylation of 1H-Pyrazole-4-carbaldehyde

For instances where 1H-pyrazole-4-carbaldehyde is readily available, a straightforward N-methylation can be employed to synthesize the target molecule. This method offers a direct route to the final product from a commercially available or easily synthesized precursor.

Reaction Scheme:

Caption: N-Methylation of 1H-pyrazole-4-carbaldehyde.

Experimental Protocol:

A representative procedure for the N-methylation of 1H-pyrazole-4-carbaldehyde is as follows:

-

Reaction Setup: To a solution of 1H-pyrazole-4-carbaldehyde (1.00 g, 10.4 mmol) in DMF (40 mL), iodomethane (1.48 g, 10.4 mmol) and cesium carbonate (Cs₂CO₃, 10 g, 31.2 mmol) are added.[12]

-

Heating: The reaction mixture is stirred at 60 °C overnight.[12]

-

Work-up: After cooling, water (20 mL) is added to the reaction mixture, and the product is extracted with ethyl acetate (3 x 50 mL).[12]

-

Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the product.[12]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reagents | 1H-Pyrazole-4-carbaldehyde, Iodomethane, Cs₂CO₃, DMF | [12] |

| Molar Ratio (Pyrazole:CH₃I:Cs₂CO₃) | 1 : 1 : 3 | [12] |

| Temperature | 60 °C | [12] |

| Reaction Time | Overnight | [12] |

| Yield | Not explicitly stated, but implied to be effective. | [12] |

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the Vilsmeier-Haack formylation of 1-methylpyrazole. This method is robust, generally high-yielding, and utilizes readily available reagents. For the construction of more complex, substituted pyrazole-4-carbaldehydes, the Vilsmeier-Haack cyclization of hydrazones presents a powerful alternative. Finally, for researchers with access to the parent 1H-pyrazole-4-carbaldehyde, a simple N-methylation provides a direct and effective route to the desired product. The choice of synthetic pathway will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific substitution patterns required for the target application. This guide provides the necessary foundational information for researchers to make an informed decision and proceed with the synthesis of this valuable chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. benchchem.com [benchchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jpsionline.com [jpsionline.com]

- 10. chemmethod.com [chemmethod.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document outlines its chemical identity, properties, synthesis, and its significant role in the development of novel therapeutic agents.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-methylpyrazole-4-carbaldehyde . It is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a formyl (carbaldehyde) group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-methylpyrazole-4-carbaldehyde | EvitaChem |

| CAS Number | 25016-11-9 | EvitaChem |

| Molecular Formula | C₅H₆N₂O | EvitaChem |

| Molecular Weight | 110.11 g/mol | EvitaChem |

| Appearance | White to off-white solid | Oakwood Chemical |

| Melting Point | 29-34 °C | Oakwood Chemical |

| Boiling Point | 60-62 °C at 0.08 mmHg | Oakwood Chemical |

| Purity | ≥96% | Oakwood Chemical |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1-methylpyrazole, using a Vilsmeier reagent, which is typically formed from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2]. The reaction proceeds via an electrophilic substitution mechanism.

Vilsmeier-Haack Reaction Workflow

The synthesis of this compound via the Vilsmeier-Haack reaction can be conceptually broken down into two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole ring.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of a pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction, adapted for the synthesis of this compound.

Materials:

-

1-Methylpyrazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃)

-

Methanol for recrystallization

Procedure:

-

A mixture of Vilsmeier-Haack reagent is prepared by the slow, dropwise addition of phosphorus oxychloride (POCl₃, 0.012 mol) to N,N-dimethylformamide (DMF, 10 ml) at 0 °C with constant stirring[2].

-

To this freshly prepared Vilsmeier-Haack reagent, 1-methylpyrazole (0.004 mol) is added in small portions[2].

-

The reaction mixture is then stirred at 60-65 °C for approximately 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC)[2].

-

Upon completion, the reaction mixture is carefully and slowly poured onto crushed ice with continuous stirring[2].

-

The resulting solution is neutralized with solid sodium bicarbonate (NaHCO₃) until the effervescence ceases. The precipitate that forms is the crude product[2].

-

The solid product is collected by filtration, washed with cold water, and dried[2].

-

The crude product is then purified by recrystallization from methanol to yield pure this compound[2].

Role in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities[3]. Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties[4]. This compound serves as a crucial intermediate in the synthesis of more complex pyrazole-containing molecules with potential therapeutic applications.

Biological Activities of Pyrazole Derivatives

Research has shown that derivatives of pyrazole-4-carbaldehyde are biologically active. For instance, certain 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives have demonstrated significant antioxidant and anti-inflammatory activities[2]. The aldehyde functional group at the 4-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening.

Table 2: Biological Activities of Selected Pyrazole Derivatives

| Compound Class | Biological Activity | Quantitative Data (Example) | Source |

| Pyrazole-chalcone derivatives | Anticancer | IC₅₀ = 10 µM against HNO-97 cell line | Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents |

| 1-Aryl-1H-pyrazole-fused curcumin analogues | Anticancer | IC₅₀ = 2.43–7.84 μM against MDA-MB-231 cell line | Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents |

| Pyrazole-linked pyrazoline benzenesulfonamides | Anticancer | - | Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review |

Mechanism of Action: Kinase Inhibition

A common mechanism of action for many pyrazole-containing drugs is the inhibition of protein kinases. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyrazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of kinases and thereby inhibiting their activity.

Conclusion

This compound is a valuable and versatile building block in the fields of organic synthesis and drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an ideal starting material for the creation of diverse molecular architectures. The established biological significance of the pyrazole core continues to drive research into new derivatives, with this compound playing a central role in these endeavors. This guide provides foundational knowledge for researchers and scientists looking to leverage this important compound in their work.

References

Spectral Analysis of 1-Methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Methyl-1H-pyrazole-4-carbaldehyde (C₅H₆N₂O), a key heterocyclic building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural features of this compound have been elucidated using various spectroscopic techniques. The key quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | H-C=O |

| ~8.1 | s | 1H | H-5 |

| ~7.9 | s | 1H | H-3 |

| ~3.9 | s | 3H | N-CH₃ |

Note: The predicted ¹H NMR data is based on the analysis of structurally similar pyrazole-4-carbaldehyde derivatives.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | C=O |

| ~142.0 | C-5 |

| ~135.0 | C-3 |

| ~120.0 | C-4 |

| ~39.0 | N-CH₃ |

Note: The ¹³C NMR data is based on known shifts for pyrazole rings and the expected deshielding effect of the aldehyde group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound was obtained using a Bruker IFS 85 instrument with the film technique.[1]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (aromatic and methyl) |

| ~2820, ~2720 | Weak | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (conjugated aldehyde) |

| ~1540 | Medium | C=N stretch (pyrazole ring) |

| ~1460 | Medium | C-H bend (methyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

GC-MS Spectral Data

| m/z | Relative Intensity | Assignment |

| 110 | High | [M]⁺ (Molecular Ion) |

| 109 | High | [M-H]⁺ |

| 81 | Medium | [M-CHO]⁺ |

| 54 | Medium | [C₃H₄N]⁺ |

| 42 | High | [C₂H₂N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for pyrazole derivatives, including this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation: For the film technique, a small amount of the liquid sample is pressed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, such as a Bruker IFS 85.[1]

-

Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Chromatographic Separation: The sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.

-

Mass Analysis: The separated compound is then introduced into the mass spectrometer (MS) where it is ionized (typically by electron impact) and the resulting ions are separated based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of this compound is illustrated in the diagram below.

Caption: A flowchart illustrating the general workflow from sample preparation to structural confirmation using various spectroscopic techniques.

References

The Dawn of a Versatile Building Block: A Technical Guide to the Discovery and History of Pyrazole Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development. Its derivatives exhibit a broad spectrum of biological activities, finding application as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. Among the vast family of pyrazole-containing compounds, pyrazole aldehydes have emerged as pivotal intermediates, providing a versatile scaffold for the synthesis of complex molecular architectures. This technical guide delves into the historical discovery of pyrazoles and the subsequent development of synthetic routes to the functionally crucial pyrazole aldehydes, offering a comprehensive overview for researchers in the field.

The Genesis of Pyrazole Chemistry: From Knorr's Pyrazolone to Buchner's Parent Ring

The journey into the world of pyrazoles began in 1883 when German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, serendipitously discovered a new class of compounds. By reacting ethyl acetoacetate with phenylhydrazine, he isolated a crystalline substance he named "pyrazolone" (specifically, 1-phenyl-3-methyl-5-pyrazolone). This marked the first synthesis of a pyrazole derivative and laid the foundation for a new field of heterocyclic chemistry.

Just a few years later, in 1889, Eduard Buchner achieved another milestone by synthesizing the parent pyrazole ring for the first time. His method involved the reaction of acetylene with diazomethane, a 1,3-dipolar cycloaddition reaction that yielded the unsubstituted pyrazole heterocycle. This discovery was significant as it provided access to the fundamental pyrazole core, opening avenues for further functionalization and exploration of its chemical properties.

The Advent of Pyrazole Aldehydes: The Vilsmeier-Haack Reaction as a Gateway

While the synthesis of the pyrazole ring was a significant achievement, the introduction of a formyl group (-CHO) to create pyrazole aldehydes proved to be a critical step in unlocking their synthetic potential. The Vilsmeier-Haack reaction, first reported by Anton Vilsmeier and Albrecht Haack in 1927, emerged as the most prominent and versatile method for this transformation.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃), to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][2]

The application of the Vilsmeier-Haack reaction to pyrazoles, particularly to their corresponding hydrazones, provided a direct and efficient route to pyrazole-4-carboxaldehydes. Although the exact first application of this reaction to pyrazoles is not definitively documented in a single seminal publication, its widespread adoption throughout the mid-20th century is evident in the chemical literature. The reaction proceeds through the formylation of an enamine or a related electron-rich intermediate derived from the pyrazole precursor.

Key Synthetic Methodologies for Pyrazole Aldehydes

The Vilsmeier-Haack reaction remains the workhorse for the synthesis of pyrazole aldehydes. However, other methods have also been developed and utilized.

Vilsmeier-Haack Formylation of Pyrazoles and Hydrazones

This is the most widely employed method for the synthesis of pyrazole-4-carboxaldehydes. The reaction typically involves the treatment of a substituted pyrazole or, more commonly, a ketone hydrazone with the Vilsmeier reagent (DMF/POCl₃). The reaction proceeds via an electrophilic substitution mechanism on the electron-rich pyrazole ring or through a cyclization-formylation cascade of the hydrazone.

Experimental Protocol: A Representative Vilsmeier-Haack Synthesis of a Pyrazole-4-Carboxaldehyde [3]

This protocol is a generalized representation and may require optimization for specific substrates.

Materials:

-

Substituted hydrazone (1 equivalent)

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (2-3 equivalents)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Appropriate solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve the substituted hydrazone in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5 °C. The Vilsmeier reagent forms in situ.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

The crude pyrazole aldehyde may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Representative Pyrazole Aldehyde Syntheses

The following table summarizes typical yields for the synthesis of various pyrazole aldehydes using the Vilsmeier-Haack reaction, as reported in the literature.

| Starting Material | Pyrazole Aldehyde Product | Reagents | Reaction Conditions | Yield (%) | Reference |

| Acetophenone Phenylhydrazone | 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | DMF, POCl₃ | 60-65 °C, 4 h | Good | [4] |

| Substituted Acetophenone Hydrazones | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carboxaldehydes | DMF, POCl₃ | 60-65 °C, 4 h | Good | [4] |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | 5-Chloro-1H-pyrazole-4-carbaldehydes | DMF, POCl₃ | 120 °C, 2 h | 55-90 | [1] |

| N'-(1-(2,4-dichlorophenyl)ethylidene)hydrazides | 3-(2,4-dichlorophenyl)-1-acyl-1H-pyrazole-4-carbaldehydes | DMF, POCl₃ | Room temperature, 8-10 h | Good | [5] |

Diagram of the Vilsmeier-Haack Reaction Workflow

Caption: Workflow of the Vilsmeier-Haack reaction for pyrazole aldehyde synthesis.

Other Synthetic Routes

While the Vilsmeier-Haack reaction is dominant, other methods for synthesizing pyrazole aldehydes include:

-

Oxidation of Pyrazole Methanols: Primary alcohols on the pyrazole ring can be oxidized to the corresponding aldehydes using standard oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

-

Reduction of Pyrazole Carboxylic Acid Derivatives: Carboxylic acids, esters, or acid chlorides of pyrazoles can be reduced to the aldehyde stage using reagents like diisobutylaluminium hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride.

-

Multicomponent Reactions: More recently, multicomponent reactions have been developed that allow for the one-pot synthesis of highly substituted pyrazole aldehydes from simple starting materials.

The Role of Pyrazole Aldehydes in Drug Discovery and Signaling Pathways

Pyrazole aldehydes are not typically the final bioactive molecules themselves but serve as crucial precursors for a vast array of derivatives with significant pharmacological properties. The aldehyde functionality is a versatile handle for further chemical transformations, including:

-

Condensation Reactions: Reaction with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and chalcones, respectively. These products are often evaluated for their biological activities.

-

Reductive Amination: Conversion to pyrazole-containing amines, which are common motifs in drug candidates.

-

Wittig and Related Reactions: Carbon-carbon bond formation to extend the molecular framework.

-

Cyclization Reactions: Serving as a key component in the construction of fused heterocyclic systems.

Derivatives of pyrazole aldehydes have been shown to interact with a variety of biological targets and signaling pathways. For example, certain pyrazole-containing compounds are known to be potent inhibitors of cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation and pain. Others have demonstrated activity as inhibitors of various kinases , which are key regulators of cellular signaling pathways implicated in cancer and other diseases. The neuroprotective effects of some pyrazole derivatives have been linked to the modulation of pathways involving glycogen synthase kinase 3β (GSK3β) and the nuclear factor (erythroid-derived 2)–like 2 (Nrf2) pathway, which are crucial in the cellular stress response.[2]

Diagram of Pyrazole Aldehyde in Drug Discovery Logic

Caption: Logical flow from pyrazole aldehyde to biological activity.

Conclusion

From its serendipitous discovery in the late 19th century, the pyrazole nucleus has become a staple in the arsenal of medicinal chemists. The development of reliable synthetic methods for pyrazole aldehydes, most notably the Vilsmeier-Haack reaction, has been instrumental in expanding the chemical space accessible from this versatile scaffold. As our understanding of disease biology and molecular targets continues to grow, the rich history and synthetic utility of pyrazole aldehydes will undoubtedly continue to inspire the design and discovery of new generations of therapeutic agents.

References

Commercial Suppliers and Technical Guide for 1-Methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Methyl-1H-pyrazole-4-carbaldehyde, a key building block in organic synthesis, particularly for pharmaceutical and agrochemical development. This document outlines commercial suppliers, key chemical data, and detailed experimental protocols.

Introduction

This compound (CAS No. 25016-11-9) is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and a formyl (aldehyde) group at the C4 position. The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its metabolic stability and diverse biological activities.[1][2] This compound's aldehyde functional group makes it a versatile intermediate for a variety of chemical transformations, including nucleophilic additions and condensation reactions, enabling the synthesis of more complex molecules with potential therapeutic applications.[3][4] Its derivatives have been investigated for various pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antibacterial properties.[3][5][6][7]

Commercial Availability

Several chemical suppliers offer this compound. The following table summarizes key information from various commercial sources for easy comparison.

| Supplier | Product Code/Catalog No. | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| Fluorochem | F014499 | 25016-11-9[8] | C5H6N2O[8] | 110.11 | - | Provides IUPAC name, InChI, and InChI Key.[8] |

| Manchester Organics | - | 25016-11-9 | C5H6N2O[9] | - | - | Stock availability mentioned.[9] |

| EvitaChem | EVT-291658 | 25016-11-9[4] | C5H6N2O[4] | 110.11[4] | - | - |

| Tokyo Chemical Industry (TCI) | M2372 | 25016-11-9 | - | - | - | - |

| MedChemExpress | HY-69052 | 25016-11-9 | - | - | 99.96%[10] | Appearance: <29°C Solid, >34°C Liquid.[10] |

| Santa Cruz Biotechnology | - | 25016-11-9[11] | C5H6N2O[11] | 110.11[11] | ≥99%[11] | - |

| Oakwood Chemical | 014499 | 25016-11-9[12] | C5H6N2O[12] | - | - | Provides MDL number.[12] |

| Sigma-Aldrich (MilliporeSigma) | - | - | - | - | - | Lists various pyrazole-4-carboxaldehyde derivatives.[13] |

| Echemi | - | - | - | - | - | Connects with traders like HANGZHOU LEAP CHEM CO., LTD.[14] |

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-methylpyrazole-4-carbaldehyde | PubChem[15] |

| CAS Number | 25016-11-9 | PubChem[15] |

| Molecular Formula | C5H6N2O | PubChem[15] |

| Molecular Weight | 110.11 g/mol | PubChem[15] |

| InChI Key | MYFZXSOYJVWTBL-UHFFFAOYSA-N | Fluorochem[8] |

| Canonical SMILES | CN1C=C(C=O)C=N1 | Fluorochem[8] |

| Appearance | White to light yellow solid/liquid | MedChemExpress[10] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and a subsequent reaction demonstrating its utility.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including 1-methylpyrazole, to produce the corresponding aldehyde.[4][16]

Materials:

-

1-methylpyrazole

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium bicarbonate solution

Procedure:

-

The Vilsmeier-Haack reagent is prepared by the slow addition of phosphorus oxychloride (3 mL) to ice-chilled N,N-dimethylformamide (15 mL).[16]

-

To this reagent, 1-methylpyrazole (4 mmol) is added.

-

The resulting mixture is stirred for 4-6 hours at a temperature of 70°C.[16]

-

Reaction completion is monitored by Thin Layer Chromatography (TLC).[16]

-

Upon completion, the reaction mixture is poured into crushed ice to precipitate the product.[16]

-

The mixture is then neutralized with a sodium bicarbonate solution.[16]

-

The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[3,4-c]pyrazoles

This protocol illustrates the use of this compound as a precursor in the synthesis of bicyclic pyrazole derivatives, with microwave irradiation enhancing the reaction efficiency.[4]

Materials:

-

5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (a derivative of the title compound)

-

Arylhydrazine (e.g., phenylhydrazine)

-

Toluene

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

Procedure:

-

Condensation: 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is reacted with an arylhydrazine (e.g., phenylhydrazine) in toluene at 120°C to form the corresponding hydrazone intermediate.[4]

-

Cyclization: To the hydrazone intermediate, CuI (2.5 mol%) and DMEDA (5 mol%) are added.[4]

-

The reaction mixture is subjected to microwave irradiation at 150°C for 60 minutes. This promotes an intramolecular Ullmann-type C-N bond formation.[4]

-

The resulting product is a bicyclic pyrazolo[3,4-c]pyrazole.[4]

-

The product can be isolated and purified using standard techniques such as column chromatography.

Visualizations

Synthesis Pathway

Caption: Vilsmeier-Haack synthesis of this compound.

Experimental Workflow

Caption: Workflow for microwave-assisted synthesis of pyrazolo[3,4-c]pyrazoles.

Logical Relationships in a Condensation Reaction

Caption: Reactant-product relationship in a condensation reaction.

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy this compound (EVT-291658) | 25016-11-9 [evitachem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. manchesterorganics.com [manchesterorganics.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. scbt.com [scbt.com]

- 12. This compound [oakwoodchemical.com]

- 13. 1h-pyrazole-4-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 14. echemi.com [echemi.com]

- 15. This compound | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-carbaldehyde: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic organic compound with significant applications in medicinal chemistry and organic synthesis. This document outlines its chemical and physical properties, safety and handling procedures, known biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by a pyrazole ring substituted with a methyl group at the N1 position and a formyl (aldehyde) group at the C4 position.[1] The presence of the electrophilic carbonyl group makes the compound susceptible to nucleophilic attack, a key feature in its reactivity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O | [2] |

| Molecular Weight | 110.11 g/mol | [2] |

| CAS Number | 25016-11-9 | [2] |

| Appearance | Solid at room temperature | [1] |

| Melting Point | 29-34 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in polar solvents like water and ethanol. Soluble in DMSO (100 mg/mL). | [1][3] |

| pKa (Predicted) | 2.25±0.10 (for 1-methylpyrazole) | [4][5] |

Safety and Handling

This compound is classified as hazardous. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

|

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

|

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

|

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

|

Source: Aggregated GHS information from multiple sources.[2][6]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential for handling this compound. The following should be worn at all times:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves before each use.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield should be worn when there is a significant risk of splashing.

-

Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn. Full-length pants and closed-toe shoes are essential.

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Handling and Storage

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where the compound is handled or stored.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound may be air-sensitive and should be handled and stored under an inert atmosphere (e.g., argon or nitrogen).[3]

First Aid Measures

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, regional, and national regulations.

Toxicological Data

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][8][9] Microwave-assisted synthesis has also been reported as a method to enhance reaction rates and yields.[1]

General Protocol for Vilsmeier-Haack Formylation of 1-Methylpyrazole:

This protocol is a general representation and may require optimization.

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, place anhydrous N,N-dimethylformamide (DMF) (3-4 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. The formation of a white, viscous Vilsmeier reagent may be observed.[8]

-

Formylation Reaction: Dissolve 1-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane (DCM). Add the solution of 1-methylpyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization Data (for related pyrazole-4-carbaldehydes):

-

¹H NMR: The aldehyde proton typically appears as a singlet between δ 9.5 and 10.0 ppm. The pyrazole ring protons will have characteristic shifts depending on the substitution pattern.[10][11]

-

¹³C NMR: The carbonyl carbon of the aldehyde will appear significantly downfield, typically in the range of δ 180-190 ppm. The carbons of the pyrazole ring will have distinct chemical shifts.[10][12]

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be present, typically around 1660-1700 cm⁻¹.

References

- 1. Buy this compound (EVT-291658) | 25016-11-9 [evitachem.com]

- 2. This compound | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1-Methylpyrazole price,buy 1-Methylpyrazole - chemicalbook [chemicalbook.com]

- 5. 1-Methylpyrazole | 930-36-9 [chemicalbook.com]

- 6. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase [jstage.jst.go.jp]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR spectrum [chemicalbook.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

The Versatile Building Block: A Technical Guide to 1-Methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-methyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide range of biologically active compounds. This document details its synthesis, chemical properties, and significant applications, with a particular focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid with a melting point in the range of 29-34 °C and a boiling point of 60-62 °C at 0.08 mmHg.[1] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.11 g/mol | [1] |

| CAS Number | 25016-11-9 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Methyl-1H-pyrazole-4-carboxaldehyde | [1] |

| Appearance | Solid | |

| Melting Point | 29-34 °C | [1] |

| Boiling Point | 60-62 °C @ 0.08 mmHg |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. The following table summarizes its key nuclear magnetic resonance (NMR) data.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| ¹H NMR (CDCl₃) | 9.78 | s | [2] | |

| 7.97 | s | [2] | ||

| 3.94 | s | [2] | ||

| ¹³C NMR (CDCl₃) | 183.4 | [2] | ||

| 142.1 | ||||

| 134.5 | ||||

| 120.9 | ||||

| 39.4 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1-methylpyrazole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Vilsmeier-Haack Reaction Workflow

Experimental Protocol: Vilsmeier-Haack Reaction

The following is a representative experimental protocol for the synthesis of this compound:

-

Reagent Preparation: In a round-bottom flask, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise with stirring to form the Vilsmeier reagent.

-

Reaction: 1-Methylpyrazole is added to the freshly prepared Vilsmeier reagent.

-

Heating: The reaction mixture is then heated, typically at 60-80°C, for several hours.[3] The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and quenched by pouring it onto crushed ice. The mixture is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide, until a precipitate is formed.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[2]

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds with significant biological activities. Its derivatives have shown promise as anti-inflammatory, analgesic, and anticancer agents.

Synthesis of Pyrazolo[3,4-c]pyrazoles

A notable application of a derivative of this compound is in the synthesis of pyrazolo[3,4-c]pyrazoles. These fused heterocyclic systems are of interest in medicinal chemistry due to their potential therapeutic properties.

The synthesis of 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles can be achieved from 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde through a one-pot, multi-step process.

-

Condensation: To a solution of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in ethanol, a few drops of glacial acetic acid and the desired hydrazine (1.1 eq.) are added. The mixture is refluxed for 18 hours.[2]

-

Ullmann-type Cross-Coupling: The solvent is removed under reduced pressure. The residue is then subjected to a copper-catalyzed Ullmann-type C-N cross-coupling reaction, often under microwave irradiation, to facilitate the cyclization and formation of the pyrazolo[3,4-c]pyrazole core.[2]

-

Purification: The final product is purified by silica gel column chromatography.[2]

The following table summarizes the yields of various 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles synthesized using this methodology.

| R¹ Substituent on Hydrazine | Product | Yield (%) | Reference |

| 4-CN | 2b | 78 | [2] |

| 4-CF₃ | 2c | 85 | [2] |

| 4-F | 2d | 72 | [2] |

| 2,4-diF | 2e | 81 | [2] |

| 4-Cl | 2f | 75 | [2] |

| 4-Br | 2g | 79 | [2] |

| 4-Me | 2h | 68 | [2] |

| 4-OMe | 2i | 65 | [2] |

Role in the Development of Kinase Inhibitors

Derivatives of this compound have emerged as a significant scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapies. Cyclin-dependent kinases (CDKs) and Aurora kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.

As illustrated in the diagram, CDKs and Aurora kinases play pivotal roles at different stages of the cell cycle. Inhibitors derived from this compound can block the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells.

Numerous studies have demonstrated the potential of pyrazole derivatives as potent kinase inhibitors. The following table summarizes the inhibitory activity of selected compounds against key kinases.

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

| AT7519 | CDK2 | 0.1 | [4] |

| Compound 4 | CDK2 | 3.81 (GI₅₀) | [4] |

| Compound 9 | CDK2 | - | [4] |

| Compound 14 | CDK2 | 0.007 (Kᵢ) | [5] |

| Compound 15 | CDK2 | 0.005 (Kᵢ) | [5] |

| Compound 28c | Aurora A | - | [6] |

| Compound 40f | Aurora A | - | [6] |

| Compound 5h | Aurora A | 0.78 | [7] |

| Compound 5e | Aurora A | 1.12 | [7] |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and its reactivity make it an ideal starting material for the construction of complex heterocyclic systems. The demonstrated efficacy of its derivatives as potent kinase inhibitors underscores its importance in the ongoing development of novel anticancer therapeutics. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable compound.

References

- 1. This compound | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]